1-Vinyl-3-ethylimidazolium tetrafluoroborate
Overview
Description
1-Vinyl-3-ethylimidazolium tetrafluoroborate is an ionic liquid with the molecular formula C7H11BF4N2 and a molecular weight of 209.98 g/mol . It is known for its unique properties such as high thermal stability, low volatility, and excellent electrochemical properties . This compound is widely used in various scientific research applications, including chemistry, biology, medicine, and industry .
Preparation Methods
1-Vinyl-3-ethylimidazolium tetrafluoroborate can be synthesized through several methods. One common synthetic route involves the reaction of 1-vinylimidazole with ethyl bromide to form 1-vinyl-3-ethylimidazolium bromide, which is then reacted with sodium tetrafluoroborate to yield the desired product . The reaction conditions typically involve the use of anhydrous solvents such as acetonitrile or methanol and are carried out at room temperature or with slight heating . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Vinyl-3-ethylimidazolium tetrafluoroborate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the vinyl group can be substituted with other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted imidazolium salts .
Scientific Research Applications
1-Vinyl-3-ethylimidazolium tetrafluoroborate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-vinyl-3-ethylimidazolium tetrafluoroborate involves its interaction with various molecular targets and pathways. As an ionic liquid, it can stabilize charged intermediates and facilitate the transfer of ions in electrochemical reactions . The compound’s unique properties, such as high ionic conductivity and thermal stability, make it effective in various applications, including catalysis and energy storage .
Comparison with Similar Compounds
1-Vinyl-3-ethylimidazolium tetrafluoroborate can be compared with other similar compounds, such as:
1-Ethyl-3-methylimidazolium tetrafluoroborate: This compound has similar properties but differs in the substitution pattern on the imidazolium ring.
1-Butyl-3-methylimidazolium tetrafluoroborate: This compound has a longer alkyl chain, which can affect its solubility and viscosity.
1-Vinyl-3-methylimidazolium tetrafluoroborate: This compound has a vinyl group but differs in the alkyl substitution.
The uniqueness of this compound lies in its combination of a vinyl group and an ethyl group on the imidazolium ring, which imparts specific properties and reactivity .
Properties
IUPAC Name |
1-ethenyl-3-ethylimidazol-3-ium;tetrafluoroborate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N2.BF4/c1-3-8-5-6-9(4-2)7-8;2-1(3,4)5/h3,5-7H,1,4H2,2H3;/q+1;-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRESBYYLOONQQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC[N+]1=CN(C=C1)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BF4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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